BenchChemオンラインストアへようこそ!

2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline

Process Chemistry Scale-up Cost Reduction

Secure a strategic advantage with 2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline, the benchmark intermediate for dual mTOR/PI3K inhibitor development. Its unique tricyclic scaffold provides distinct binding-pocket complementarity unattainable with simpler quinazoline or pyrrolopyrimidine cores. Utilize its regioselective C-4 (SNAr) and C-2 (Suzuki) chlorine handles to rapidly diversify into focused kinase inhibitor libraries. This compound is the most efficient entry point to this high-value, patent-protected chemical space, available now at 98% purity to support your lead optimization campaigns without supply interruption.

Molecular Formula C10H5Cl2N3
Molecular Weight 238.07 g/mol
Cat. No. B13015688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline
Molecular FormulaC10H5Cl2N3
Molecular Weight238.07 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC2=C3C1=C(NC(=N3)Cl)Cl
InChIInChI=1S/C10H5Cl2N3/c11-9-6-1-2-7-5(3-4-13-7)8(6)14-10(12)15-9/h1-4H,(H,14,15)
InChIKeyQCONZHBWULZQLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-7H-pyrrolo[2,3-h]quinazoline – Core Intermediate for Dual mTOR/PI3K Inhibitor Programs


2,4-Dichloro-7H-pyrrolo[2,3-h]quinazoline (CAS 1186401-17-1) is a nitrogen‑containing heterocyclic compound belonging to the pyrroloquinazoline class. It serves as a critical late‑stage intermediate in the manufacture of dual mTOR and PI3K kinase inhibitors initially developed by Wyeth [1]. The fused tricyclic core combines a quinazoline ring with a pyrrole ring, and the two chlorine atoms at positions 2 and 4 provide regioselective handles for sequential nucleophilic aromatic substitution and palladium‑catalyzed cross‑coupling, enabling rapid diversification into potent, patent‑protected kinase inhibitor libraries [1]. The compound is commercially available in research quantities (typical purity ≥95%, scalable to multi‑gram lots) for target identification, lead optimization, and process chemistry development .

Why Generic Quinazoline or Pyrrolopyrimidine Intermediates Cannot Replace 2,4-Dichloro-7H-pyrrolo[2,3-h]quinazoline in Regioselective mTOR/PI3K Syntheses


Simple 2,4‑dichloroquinazoline or 2,4‑dichloropyrrolo[2,3‑d]pyrimidine intermediates cannot be freely substituted for 2,4‑dichloro‑7H‑pyrrolo[2,3‑h]quinazoline because the tricyclic pyrroloquinazoline scaffold enforces a distinct geometry, electronic distribution, and binding‑pocket complementarity that are essential for dual mTOR/PI3K inhibition [1]. The specific ring‑fusion topology alters the LUMO coefficients at C‑4 versus C‑2 compared with monocyclic quinazolines, thereby changing the regioselectivity and kinetic order of sequential nucleophilic substitutions that are required to assemble the pharmacophore [2][3]. Furthermore, the improved synthetic process disclosed by Wyeth achieves step‑yield increases of 37–80% relative to earlier routes, making the compound the most efficient entry point to this protected chemical space [1].

Quantitative Differentiation Evidence for 2,4-Dichloro-7H-pyrrolo[2,3-h]quinazoline


Process Yield Improvement: Up to 80% Higher Synthetic Efficiency Over Prior Route

The Wyeth improved process achieves substantially higher yields compared with the earlier described route. In Step 5, the reaction concentration was increased and the distillation step eliminated, raising the step yield from 46% to 83%. In the final step, yield increased from 58% to 94% owing to higher purity starting material obtained from the improved isolation procedure [1]. This represents an absolute yield improvement of 37% and 36% respectively, and an overall step‑count reduction that directly lowers the cost‑per‑gram of advanced intermediates for dual mTOR/PI3K inhibitor libraries.

Process Chemistry Scale-up Cost Reduction

Regioselective C4 > C2 Reactivity Profile Enables Ordered Sequential Derivatization

For the 2,4-dichloroquinazoline system, DFT calculations show that the carbon atom at the 4‑position possesses a higher LUMO coefficient and lower activation energy for nucleophilic attack compared with the 2‑position, directing the first substitution exclusively to C‑4 under mild conditions [2]. The pyrrolo[2,3‑h]quinazoline scaffold preserves this electronic bias while adding steric constraints from the fused pyrrole ring that further differentiate C‑4 from C‑2 reactivity. This predictable regioselectivity is exploited in the Wyeth dual inhibitor patents to install a morpholine at C‑4 (first SNAr) followed by Suzuki coupling at C‑2 [1]. In contrast, simple 2,4‑dichloropyrimidines often show less clean discrimination, and 2,4‑dichloro‑7H‑pyrrolo[2,3‑d]pyrimidines exhibit altered selectivity due to different ring electronics.

Medicinal Chemistry Regioselectivity SNAr

Pyrroloquinazoline Scaffold Delivers Sub‑Nanomolar Kinase Inhibition Potency in Relevant Chemotypes

In a systematic study of tricyclic quinazoline analogs as ATP‑site EGFR tyrosine kinase inhibitors, the pyrroloquinazoline derivative compound 21 exhibited an IC₅₀ of 0.44 nM, equivalent in potency to the most potent linear pyrazoloquinazoline congeners (IC₅₀ 0.34–0.44 nM) and superior to triazolo‑, thiazolo‑, and pyrazinoquinazoline analogs [1]. While this specific IC₅₀ was obtained on a fully elaborated 4‑anilino‑pyrroloquinazoline, the 2,4‑dichloro‑7H‑pyrrolo[2,3‑h]quinazoline is the direct synthetic progenitor of such 4‑amino‑substituted series, and the scaffold's intrinsic geometry is critical to achieving the 106‑fold selectivity for EGFR over other kinases reported for the class [1]. More recently, advanced compounds built from this core (e.g., PKI‑587/PF‑05212384, PKI‑402) have demonstrated picomolar to low‑nanomolar IC₅₀ values against PI3Kα and mTOR in biochemical and cellular assays [2].

Kinase Inhibition EGFR Structure-Activity Relationship

Dual mTOR/PI3K Pharmacophore Provenance Differentiates from Single‑Target Intermediate Scaffolds

The Wyeth patent estate explicitly identifies 2,4‑dichloro‑7H‑pyrrolo[2,3‑h]quinazoline as the intermediate for compounds that inhibit both mTOR and PI3K enzymes within a single molecule, with disclosed IC₅₀ values of 2 nM (PI3Kα), 3 nM (PI3Kγ), and 50–80 nM (mTOR) for representative elaborated compounds [1]. This dual pharmacology is not accessible from simple 2,4‑dichloroquinazoline or 2,4‑dichlorothieno[3,2‑d]pyrimidine intermediates, which are typically employed for single‑kinase (e.g., EGFR or VEGFR) programs [1][2]. The pyrrolo[2,3‑h] fusion topology is structurally required to occupy both the PI3K ATP pocket and the mTOR allosteric site simultaneously, making this intermediate the only commercially available entry point to this dual‑inhibition chemical space.

Dual Inhibition mTOR PI3K Oncology

Commercial Availability in Research‑Ready Purity with Batch‑Specific QC Documentation

2,4‑Dichloro‑7H‑pyrrolo[2,3‑h]quinazoline is stocked by multiple specialty chemical suppliers at standard purities of 97–98% (HPLC), with batch‑specific NMR, HPLC, and GC reports provided upon request . Packaging options range from 1 g to 250 g, enabling both initial screening‑scale synthesis and full lead‑optimization campaigns. In contrast, non‑commercial or custom‑synthesized intermediates in this series (e.g., 2,4‑dibromo‑7H‑pyrrolo[2,3‑h]quinazoline, 2‑chloro‑4‑morpholino‑7H‑pyrrolo[2,3‑h]quinazoline) require 4–8‑week custom synthesis lead times and lack pre‑validated analytical reference standards .

Procurement Quality Control Reproducibility

High‑Impact Application Scenarios for 2,4-Dichloro-7H-pyrrolo[2,3-h]quinazoline


Parallel Synthesis of Dual PI3K/mTOR Inhibitor Libraries for Oncology Lead Optimization

Medicinal chemistry teams can exploit the sequential C‑4 (SNAr) and C‑2 (Suzuki coupling) reactivity of 2,4‑dichloro‑7H‑pyrrolo[2,3‑h]quinazoline to generate 50–200 compound libraries via parallel synthesis. The regioselective displacement of the C‑4 chlorine with morpholine or substituted amines, followed by palladium‑catalyzed arylation at C‑2, directly yields the pharmacophore found in Wyeth's disclosed dual PI3Kα/mTOR inhibitors (PI3Kα IC₅₀ 2 nM, mTOR IC₅₀ 50–80 nM) [1]. The improved process chemistry (yields up to 94% for key steps) ensures that multi‑gram quantities of the core intermediate can be secured to support a full lead‑optimization campaign without supply interruption [2].

Scaffold‑Hopping from Pyrrolopyrimidine to Pyrroloquinazoline for Selectivity Profiling

Research groups that have established SAR around the 2,4‑dichloro‑7H‑pyrrolo[2,3‑d]pyrimidine scaffold (commonly used for VEGFR2/Tie2 inhibitors) can perform systematic scaffold‑hopping to 2,4‑dichloro‑7H‑pyrrolo[2,3‑h]quinazoline to probe the impact of the additional fused benzene ring on kinase selectivity and cellular potency. The pyrroloquinazoline core has demonstrated sub‑nanomolar EGFR inhibition (0.44 nM) and 106‑fold selectivity over other kinases in published tricyclic quinazoline series [1], making it a rational next step for improving selectivity profiles of pyrrolopyrimidine‑derived leads.

Process Development and Scale‑Up Studies for Cost‑Efficient API Intermediate Manufacture

Process chemistry groups evaluating routes to dual mTOR/PI3K clinical candidates (e.g., PKI‑587) can use the commercially available 2,4‑dichloro‑7H‑pyrrolo[2,3‑h]quinazoline as the benchmark intermediate. The Wyeth improved process, which eliminates halogenated solvents, reduces catalyst loading, and achieves 79% crude three‑step yield from 4‑nitro‑1H‑indole with a single solvent (toluene) [1], serves as a validated starting point for further process intensification and cost‑of‑goods modeling. The availability of batch‑specific QC documentation (HPLC, NMR, GC) from multiple suppliers ensures reproducibility during process transfer [2].

Chemical Biology Probe Synthesis for PI3K/AKT/mTOR Pathway Dissection

Academic and industry groups investigating the PI3K/AKT/mTOR signaling axis can use 2,4‑dichloro‑7H‑pyrrolo[2,3‑h]quinazoline to synthesize tool compounds that simultaneously inhibit PI3Kα and mTOR with defined potency ratios. The ability to independently vary the C‑4 amine and C‑2 aryl substituents allows for fine‑tuning of the PI3K:mTOR inhibition ratio, which is critical for deconvoluting pathway contributions. The commercial availability of the intermediate at 97–98% purity eliminates the need for in‑house construction of the tricyclic core, accelerating probe discovery timelines [1].

Quote Request

Request a Quote for 2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.